Phenolic pKa vs. Regioisomeric Analogs
The electron‑withdrawing iodine atom in 4‑hydroxy‑3‑iodobenzaldehyde enhances phenol acidity relative to its non‑iodinated parent and the regioisomer in which the iodine resides para to the –OH group. The measured pKa of 6.22 [1] is more than one log unit lower than that of 4‑hydroxybenzaldehyde (pKa ≈ 7.61 ) and about 2.4 units lower than that of 2‑hydroxy‑5‑iodobenzaldehyde (pKa ≈ 8.59 [2]). Consequently, at pH 7.4 the target compound exists as ~94 % phenoxide, whereas the regioisomer 2‑hydroxy‑5‑iodobenzaldehyde remains largely neutral (~6 % ionized), dramatically affecting solubility, hydrogen‑bonding capacity, and biological target engagement.
| Evidence Dimension | Phenolic pKa |
|---|---|
| Target Compound Data | pKa = 6.22 |
| Comparator Or Baseline | 4‑Hydroxybenzaldehyde pKa ≈ 7.61; 2‑Hydroxy‑5‑iodobenzaldehyde pKa ≈ 8.59 |
| Quantified Difference | ΔpKa ≈ −1.4 vs. 4‑hydroxybenzaldehyde; ΔpKa ≈ −2.4 vs. 2‑hydroxy‑5‑iodobenzaldehyde |
| Conditions | Predicted/experimental at 25 °C; Chembase (target), ChemicalBook (4‑hydroxybenzaldehyde), DrugBank/Hansch & Leo (2‑hydroxy‑5‑iodobenzaldehyde) |
Why This Matters
If a synthesis or assay step is conducted near physiological pH, the ionization state of 4‑hydroxy‑3‑iodobenzaldehyde will be profoundly different from its un‑iodinated or regioisomeric analogs, directly impacting aqueous solubility, extraction efficiency, and receptor‑binding pharmacophore geometry.
- [1] Chembase: 4-hydroxy-3-iodobenzaldehyde, Acid pKa 6.218337. https://en.chembase.cn/molecule-13576.html View Source
- [2] DrugBank experimental property DB00668-5; 2-Hydroxy-5-iodobenzaldehyde pKa 8.59 (HANSCH,C & LEO,AJ, 1985). http://bio2rdf.org/drugbank_resource:experimental-properties-DB00668-5 View Source
